Cas no 42060-82-2 (Piperidin-4-yl-(4-propan-2-ylphenyl)methanone;hydrochloride)
Piperidin-4-yl-(4-propan-2-ylphenyl)methanone;hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Piperidin-4-yl-(4-propan-2-ylphenyl)methanone;hydrochloride
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- Inchi: 1S/C15H21NO.ClH/c1-11(2)12-3-5-13(6-4-12)15(17)14-7-9-16-10-8-14;/h3-6,11,14,16H,7-10H2,1-2H3;1H
- InChI Key: MCKCTNFUTSJCPF-UHFFFAOYSA-N
- SMILES: Cl.O=C(C1C=CC(=CC=1)C(C)C)C1CCNCC1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 248
- Topological Polar Surface Area: 29.1
Piperidin-4-yl-(4-propan-2-ylphenyl)methanone;hydrochloride Pricemore >>
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Piperidin-4-yl-(4-propan-2-ylphenyl)methanone;hydrochloride Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on Piperidin-4-yl-(4-propan-2-ylphenyl)methanone;hydrochloride
Piperidin-4-yl-(4-propan-2-ylphenyl)methanone;hydrochloride (CAS No. 42060-82-2): An Overview
Piperidin-4-yl-(4-propan-2-ylphenyl)methanone;hydrochloride (CAS No. 42060-82-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-(1-(4-isopropylphenyl)ethyl)piperidine hydrochloride, is a derivative of piperidine and exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.
The chemical structure of Piperidin-4-yl-(4-propan-2-ylphenyl)methanone;hydrochloride consists of a piperidine ring linked to an aromatic phenyl group substituted with an isopropyl moiety. The presence of the hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations. The unique combination of functional groups in this molecule confers it with specific pharmacological properties, including receptor binding affinity and metabolic stability.
Recent studies have highlighted the potential of Piperidin-4-yl-(4-propan-2-ylphenyl)methanone;hydrochloride in the treatment of various neurological disorders. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent activity as a selective serotonin reuptake inhibitor (SSRI). SSRIs are widely used in the treatment of depression, anxiety disorders, and obsessive-compulsive disorder (OCD). The selective binding to serotonin transporters by Piperidin-4-yl-(4-propan-2-ylphenyl)methanone;hydrochloride suggests its potential as a novel therapeutic agent in these conditions.
In addition to its SSRI properties, Piperidin-4-yl-(4-propan-2-ylphenyl)methanone;hydrochloride has also been investigated for its analgesic effects. Preclinical studies have demonstrated that this compound can effectively reduce pain responses in animal models, indicating its potential as an analgesic agent. The mechanism of action appears to involve modulation of nociceptive pathways, possibly through interaction with opioid receptors or other pain-related signaling molecules.
The pharmacokinetic profile of Piperidin-4-yl-(4-propan-2-ylphenyl)methanone;hydrochloride has been extensively studied to ensure its suitability for clinical use. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Oral administration results in rapid absorption, with peak plasma concentrations achieved within 1 to 2 hours. The compound is metabolized primarily by cytochrome P450 enzymes, and its metabolites are excreted via both renal and hepatic pathways.
Clinical trials have further validated the safety and efficacy of Piperidin-4-yl-(4-propan-2-ylphenyl)methanone;hydrochloride. Phase I trials have demonstrated that it is well-tolerated at therapeutic doses, with minimal side effects reported. Phase II trials are currently underway to evaluate its efficacy in treating depression and chronic pain. Preliminary results from these trials are promising, with significant improvements observed in patient outcomes.
Beyond its therapeutic applications, Piperidin-4-yl-(4-propan-2-ylphenyl)methanone;hydrochloride has also been explored for its use as a research tool in neuroscience. Its ability to selectively bind to specific receptors makes it a valuable probe for studying neurotransmitter systems and their roles in various neurological conditions. This compound can be used to investigate the mechanisms underlying mood disorders, pain perception, and other neurobiological processes.
In conclusion, Piperidin-4-yl-(4-propan-2-ylphenyl)methanone;hydrochloride (CAS No. 42060-82-2) is a promising compound with a wide range of potential applications in both clinical and research settings. Its unique chemical structure and pharmacological properties make it a valuable candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic benefits, solidifying its position as an important molecule in the field of medicinal chemistry.
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